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Compound of Interest

Compound Name: Celestolide

Cat. No.: B023127 Get Quote

Spectroscopic Profile of Celestolide: A Technical
Guide
Introduction

Celestolide (4-acetyl-1,1-dimethyl-6-tert-butyl-indan), a synthetic polycyclic musk, is a widely

utilized fragrance ingredient in a variety of consumer products, from fine perfumes to

household cleaners. Its persistent and characteristic musky odor has made it a staple in the

fragrance industry. For researchers, scientists, and professionals in drug development and

quality control, a thorough understanding of its spectroscopic properties is essential for

identification, quantification, and purity assessment. This technical guide provides an in-depth

overview of the nuclear magnetic resonance (NMR) and gas chromatography-mass

spectrometry (GC-MS) data for Celestolide, complete with detailed experimental protocols and

data interpretation.

Spectroscopic Data
The structural elucidation and characterization of Celestolide are heavily reliant on modern

spectroscopic techniques. The following sections present the key NMR and GC-MS data in a

structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For Celestolide, ¹H and ¹³C NMR are instrumental in confirming its complex cyclic

structure.

¹H NMR Spectroscopic Data for Celestolide
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¹³C NMR Spectroscopic Data for Celestolide
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Chemical Shift (δ) ppm Assignment

Data not fully available in search results C=O (acetyl group)

Data not fully available in search results Aromatic Carbons

Data not fully available in search results Quaternary Carbons (indan ring and tert-butyl)

Data not fully available in search results CH₂ Carbons (indan ring)

Data not fully available in search results CH₃ Carbons (acetyl, gem-dimethyl, tert-butyl)

Note: While general spectra are available in public databases, precise, peer-reviewed chemical

shift and coupling constant data for all protons and carbons of Celestolide were not fully

available in the initial search results. The tables are structured to be populated with such data

upon experimental determination or from more detailed spectral libraries.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic

compounds. The gas chromatogram provides the retention time of Celestolide, while the mass

spectrum reveals its molecular weight and fragmentation pattern, which serves as a molecular

fingerprint.

GC-MS Data for Celestolide

Parameter Value

Molecular Weight 244.37 g/mol [1]

Retention Index (non-polar column) 1705.1, 1706[1]

Retention Index (polar column) 2145[1]

Major Mass Spectrometry Fragments for Celestolide
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m/z Relative Intensity (%) Putative Fragment

229 ~64 [M-CH₃]⁺

201
Data not fully available in

search results
[M-C(CH₃)₃]⁺

187
Data not fully available in

search results
[M-COCH₃ - CH₃]⁺

57 ~39 [C(CH₃)₃]⁺

43 100 [CH₃CO]⁺

Note: The relative intensities are approximate and can vary depending on the instrument and

analytical conditions. The base peak is typically observed at m/z = 43.

Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reproducible and

reliable spectroscopic data. The following protocols are recommended for the analysis of

Celestolide.

NMR Spectroscopy Protocol
1. Sample Preparation:

Accurately weigh 5-10 mg of Celestolide standard or the sample containing Celestolide.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃). For ¹³C NMR, a higher concentration (20-50 mg) may be required for

a good signal-to-noise ratio.[2][3]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.

Filter the solution through a small plug of glass wool packed in a Pasteur pipette directly into

a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]
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Cap the NMR tube securely.

2. NMR Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength for better resolution.

Solvent: Chloroform-d (CDCl₃).

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment (zg30).

Acquisition Parameters:

Spectral Width: ~16 ppm.

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay (d1): 1-5 seconds.

Acquisition Time: ~2-4 seconds.

Processing:

Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

Fourier transform the FID.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the residual solvent peak (CHCl₃ at 7.26 ppm).

3. NMR Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Solvent: Chloroform-d (CDCl₃).

Temperature: 298 K.
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Pulse Sequence: Proton-decoupled experiment (zgpg30).

Acquisition Parameters:

Spectral Width: ~220 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay (d1): 2 seconds.

Processing:

Apply a line broadening factor (e.g., 1-2 Hz).

Fourier transform the FID.

Phase and baseline correct the spectrum.

Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).

GC-MS Protocol
1. Sample Preparation:

Prepare a stock solution of Celestolide in a volatile organic solvent such as hexane or

dichloromethane (e.g., 1 mg/mL).

For quantitative analysis, prepare a series of calibration standards by diluting the stock

solution.

For samples like perfumes or cosmetics, a dilution with a suitable solvent (e.g., ethanol or

hexane) is necessary to bring the concentration within the linear range of the instrument. A

1:100 or 1:1000 dilution is often a good starting point.

If the sample matrix is complex, a solid-phase extraction (SPE) or liquid-liquid extraction

(LLE) cleanup step may be required to remove interfering substances.

2. GC-MS Instrument Parameters:
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Gas Chromatograph: Agilent 6890 or similar.

Mass Spectrometer: Agilent 5973 or similar.

Injector:

Mode: Splitless or Split (e.g., 50:1 split ratio).

Temperature: 250-280 °C.

Injection Volume: 1 µL.

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

Oven Temperature Program:

Initial Temperature: 60-80 °C, hold for 1-2 minutes.

Ramp: 5-10 °C/min to 280-300 °C.

Final Hold: 5-10 minutes.

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm

i.d., 0.25 µm film thickness), is commonly used for fragrance analysis.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-450.

Data Analysis:

Identify the Celestolide peak based on its retention time.
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Compare the acquired mass spectrum with a reference library (e.g., NIST, Wiley) for

confirmation.

For quantitative analysis, construct a calibration curve by plotting the peak area against

the concentration of the standards.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of

Celestolide.
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Workflow for the spectroscopic analysis of Celestolide.
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Conclusion
The spectroscopic data and protocols presented in this guide provide a comprehensive

resource for the analysis of Celestolide. Accurate and reproducible data from NMR and GC-

MS are fundamental for ensuring the quality, purity, and proper identification of this important

fragrance ingredient in various applications. The detailed methodologies and structured data

tables serve as a valuable reference for researchers and professionals in the field, facilitating

consistent and reliable analytical outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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